2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide
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Overview
Description
2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide is a complex organic compound that features a benzodioxole moiety and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment of the Oxazolidinone Ring: This step involves the reaction of an appropriate amine with a carbonyl compound to form the oxazolidinone ring.
Coupling of the Two Moieties: The final step involves coupling the benzodioxole and oxazolidinone moieties through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzodioxole moiety can undergo oxidation reactions, potentially forming quinones.
Reduction: The oxazolidinone ring can be reduced under specific conditions to form amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound could be used to study enzyme interactions, particularly those involving amide bonds and heterocyclic rings.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors that interact with benzodioxole or oxazolidinone moieties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The benzodioxole moiety could interact with aromatic amino acids in proteins, while the oxazolidinone ring could form hydrogen bonds with various functional groups.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzodioxol-5-yl)-1-methyl-5-oxo-3-pyrrolidinecarboxylic acid
- 1-(1,3-benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone
- 4-benzo(1,3)dioxol-5-yl-butan-2-one
Uniqueness
What sets 2-(2H-1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide apart is its combination of the benzodioxole and oxazolidinone moieties, which provides a unique set of chemical properties and potential applications. The presence of both moieties allows for a wide range of chemical reactions and interactions, making it a versatile compound for various fields of research and industry.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O7/c1-9(24-10-2-3-11-12(6-10)23-8-22-11)14(19)16-4-5-17-13(18)7-21-15(17)20/h2-3,6,9H,4-5,7-8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIECKRHRLSNRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)COC1=O)OC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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